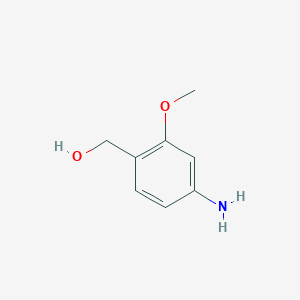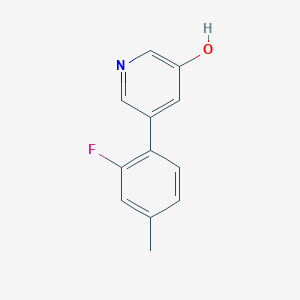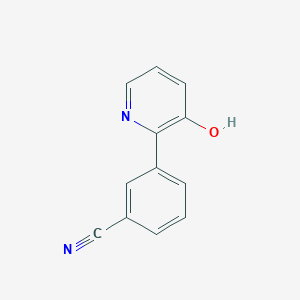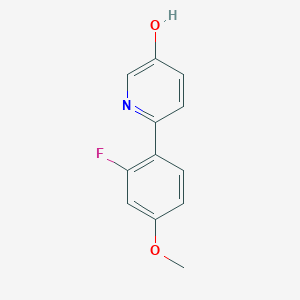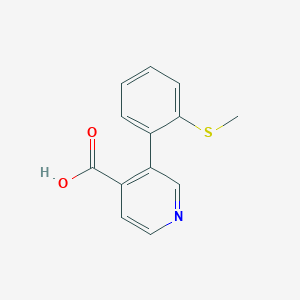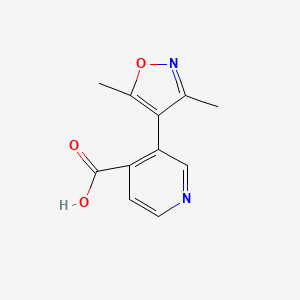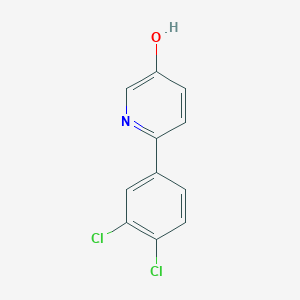
2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of 3,4-Dichlorophenyl isocyanate as a chemical intermediate . The synthesis process may involve various steps and the use of other chemicals, depending on the desired end product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various methods such as X-ray diffraction, NMR, FT-IR, and UV-Vis techniques . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For example, it may be involved in Mitsunobu reactions, which are a type of substitution reaction . The exact reactions that “2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine” participates in would depend on the specific conditions and reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. These properties may include its melting point, boiling point, density, and solubility . The exact properties of “this compound” would depend on its specific chemical structure .科学的研究の応用
Synthesis and Photophysical Properties
Research has focused on the synthesis and the study of photophysical properties of compounds structurally related to 2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine. For instance, Khan et al. (2010) investigated the synthesis and photophysical properties of boron-dipyrromethenes (BODIPYs) substituted with oxopyridinyl and pyridinyloxy groups, which share a similar structural motif with this compound. These compounds exhibited broad, red-shifted absorption and emission bands, highlighting their potential in optical and electronic applications (Khan, Rao, & Ravikanth, 2010).
Electropolymerization and Electronic Properties
Krompiec et al. (2008) developed a catalytic system for the synthesis of dithienylpyridines, including the electropolymerization of these compounds, which leads to new electrochromic polymers. This research indicates the potential of pyridine derivatives in creating materials with adjustable electronic properties (Krompiec et al., 2008).
Optical and Quantum Electronics
Zedan, El-Taweel, and El-Menyawy (2020) characterized the optical and diode characteristics of pyridine derivatives, revealing their potential in semiconductor and photosensor applications. This study exemplifies the relevance of pyridine compounds in the development of electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Liquid Crystalline Compounds
Chia, Shen, and Lin (2001) focused on the synthesis of liquid crystalline pyridine derivatives, showcasing the utility of these compounds in the development of materials with specific thermal and optical properties. This research highlights the versatility of pyridine derivatives in material science (Chia, Shen, & Hong‐Cheu Lin, 2001).
Lanthanide Clusters with Dual Properties
Alexandropoulos et al. (2011) reported on the synthesis of lanthanide clusters using pyridine derivatives, resulting in compounds with unique magnetic and optical properties. This study opens new pathways for the use of pyridine-based compounds in the development of advanced functional materials (Alexandropoulos et al., 2011).
作用機序
Target of Action
Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with transition metals and organic groups in its target of action.
Mode of Action
Based on its structural similarity to other compounds, it might participate in reactions involving transition metals and organic groups . For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby a transition metal (like palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , suggesting that this compound might affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
Compounds with similar structures, such as 3,4-dichloromethylphenidate, are primarily metabolized through hydrolysis of the ester bond into a corresponding acid, which is then primarily excreted in urine .
Result of Action
Based on its potential involvement in the suzuki–miyaura cross-coupling reaction , it might contribute to the formation of carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit stability and efficacy under a variety of environmental conditions.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific chemical structure and properties. For example, 3,4-Dichlorophenylacetonitrile, a similar compound, is known to cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . The exact safety and hazards of “2-(3,4-Dichlorophenyl)-5-hydroxy-pyridine” would depend on its specific chemical structure .
特性
IUPAC Name |
6-(3,4-dichlorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOISRILUOZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692692 | |
| Record name | 6-(3,4-Dichlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-85-2 | |
| Record name | 6-(3,4-Dichlorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)
